

cost-effectiveness analysis osilodrostat

Cushing's disease

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Compound Focus: Osilodrostat

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Clinical Profile of Osilodrostat at a Glance

The table below summarizes the key efficacy and safety data for **Osilodrostat** from recent real-world studies. This data is crucial for understanding its value proposition, even in the absence of direct cost analyses.

Aspect	Reported Data	Source Context
Efficacy (Complete Response)	89.2% of patients achieved normalized Urinary Free Cortisol (UFC) [1]	Real-world study in Spain (2025)
Time to UFC Normalization	Median of 4 weeks [1]	Real-world study in Spain (2025)
Cardiometabolic Benefits	Significant decrease in systolic and diastolic blood pressure, allowing for reduced antihypertensive medications [1]	Real-world study in Spain (2025)
Dosing	Starting dose typically 2 mg twice daily; no direct correlation between pre-treatment UFC levels and the dose required for control [2] [3]	Case reports & US real-world study (2025)

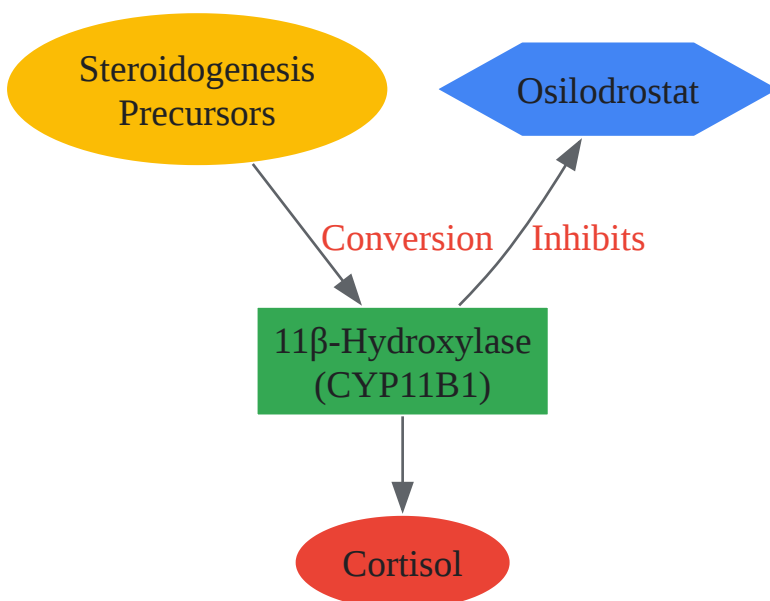
Aspect	Reported Data	Source Context
Common Adverse Events	Fatigue, nausea, lower-extremity edema, hypokalemia, and hypertension due to hormone precursor buildup [3]	US real-world study (ILLUSTRATE, 2025)
Key Safety Consideration	Adrenal Insufficiency (AI) is a frequent and serious adverse effect, requiring careful dose titration and monitoring [2] [4] [3]	Multiple sources

Comparative Efficacy and Mechanism of Action

To objectively compare performance with alternatives, it's helpful to understand where **Osilodrostat** fits within the treatment landscape and how it works.

- **Efficacy Comparison:** A 2025 real-world study noted that **Osilodrostat** has one of the highest rates of UFC normalization (approx. 80-90%) among available drugs, compared to approximately 35% for cabergoline and 45% for pasireotide [1].
- **Mechanism of Action:** **Osilodrostat** is a potent, reversible inhibitor of **11 β -hydroxylase (CYP11B1)**, the enzyme responsible for the final step of cortisol synthesis. This adrenal-directed action makes it effective for all etiologies of endogenous Cushing's syndrome [2] [3].

The following diagram illustrates the key molecular pathway targeted by **Osilodrostat**.



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Experimental Protocols for Key Data

For researchers, the methodology behind generating efficacy and safety data is critical. Below are summaries of the protocols from the pivotal studies cited.

- **Study Design for Real-World Evidence (RWE):**

- **Design:** Multicenter, retrospective chart-review studies [1] [3].
- **Population:** Adults with confirmed endogenous Cushing's syndrome (Cushing's disease, adrenal adenomas, ectopic ACTH syndrome) who were prescribed **Osilodrostat** in a real-world setting [3].
- **Primary Endpoint:** The proportion of patients with a "complete response," defined as normalization of mean 24-hour Urinary Free Cortisol (UFC) and/or the development of adrenal insufficiency from treatment [1].
- **Data Collection:** Data on UFC, late-night salivary cortisol, clinical symptoms, comorbidities, concomitant medications, **osilodrostat** dosing, and adverse events were extracted from medical records [3].

- **Assessment of Adrenal Insufficiency (AI):**

- **Method:** AI events were adjudicated based on patient-reported symptoms (e.g., severe fatigue, muscle weakness, hypotension) and confirmed by a low morning serum cortisol level (e.g., ≤ 10 $\mu\text{g/dL}$ or ≤ 276 nmol/L) [3].
- **Management:** In clinical practice, AI is managed by temporarily interrupting **osilodrostat**, reducing its dose, and initiating hydrocortisone replacement therapy if necessary [2] [4].

Insights for a Cost-Effectiveness Analysis

Although direct cost data is missing, the clinical profile provides strong indicators for the elements you would need to consider in an economic model:

- **Potential Cost Drivers:**

- **Drug Acquisition Cost:** The price of **Osilodrostat** itself.
- **Monitoring Costs:** Frequent laboratory tests (UFC, serum cortisol, potassium, ACTH) and clinical visits required for dose titration and safety monitoring [2].

- **Management of Adverse Events:** Costs associated with treating hypokalemia (potassium supplements), hypertension (additional medications), and especially adrenal insufficiency (emergency visits, hydrocortisone replacement) [3].
- **Potential Cost Offsets:**
 - **Reduced Comorbidity Management:** Significant improvements in blood pressure and glucose metabolism could lead to reduced spending on antihypertensive and antidiabetic medications [1].
 - **Avoided Procedures:** Effective medical control may help some patients avoid or delay repeat pituitary surgeries or radiotherapy [5].

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References

1. Real-World Data on the Efficacy and Safety of Osilodrostat ... [mdpi.com]
2. Osilodrostat in Cushing's disease: the management of its ... [pmc.ncbi.nlm.nih.gov]
3. Osilodrostat Treatment of Cushing Syndrome in Real-World ... [pmc.ncbi.nlm.nih.gov]
4. Prolonged adrenal suppression after osilodrostat ... [frontiersin.org]
5. Update on Medical Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

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